![molecular formula C13H11N3O2S B5724671 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide](/img/structure/B5724671.png)
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide, also known as MIH-1, is a small molecule inhibitor that has been recently discovered to have potential therapeutic applications in cancer treatment. MIH-1 has been found to inhibit the activity of a specific kinase, making it a promising candidate for targeted cancer therapy.
Scientific Research Applications
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have potential therapeutic applications in cancer treatment. The kinase that 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits is overexpressed in several types of cancer, making it a promising candidate for targeted cancer therapy. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been tested in vitro and in vivo in several preclinical studies, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis.
Mechanism of Action
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, which is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this kinase, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide disrupts these signaling pathways and induces apoptosis in cancer cells. The specific mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is still under investigation, but it is believed to involve the binding of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide to the kinase and blocking its activity.
Biochemical and Physiological Effects:
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects in cancer cells. In preclinical studies, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been shown to inhibit cancer cell growth, induce apoptosis, and reduce tumor size. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its specificity for the targeted kinase, which reduces the risk of off-target effects. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has also been found to have minimal toxicity to normal cells, making it a promising candidate for targeted cancer therapy. One limitation of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide also requires further optimization and testing in preclinical studies before it can be considered for clinical trials.
Future Directions
There are several future directions for 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide research. One direction is to optimize the synthesis method for higher yields and purity. Another direction is to investigate the specific mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide and its binding to the targeted kinase. Further preclinical studies are also needed to test the efficacy and safety of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in vivo, as well as to investigate potential combination therapies with other cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in human patients with cancer.
Conclusion:
In conclusion, 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide inhibits the activity of a specific kinase, disrupting signaling pathways that regulate cell growth and survival. 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been found to have minimal toxicity to normal cells and has shown promising results in preclinical studies. Further research is needed to optimize the synthesis method, investigate the specific mechanism of action, and evaluate the safety and efficacy of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide in human patients with cancer.
Synthesis Methods
The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide involves a series of reactions starting from 4-methyl-1,3-benzothiazol-2-amine and 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of various reagents and catalysts, resulting in the formation of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide. The synthesis of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-isoxazolecarboxamide has been reported in several scientific publications, and the procedure has been optimized for high yields and purity.
properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLHPYZLARKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.